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Aminomethyl(methyl)phosphinic acid

Urease inhibition Anti-virulence Helicobacter pylori

Aminomethyl(methyl)phosphinic acid (CAS 15901-11-8) is a low-molecular-weight organophosphorus compound (C₂H₈NO₂P, MW 109.06) belonging to the P-methyl phosphinic acid class. It functions as a phosphorus-based glycine bioisostere, characterized by a hydrolytically stable phosphorus-carbon (P–C) bond, which distinguishes it from labile P–N bonded phosphoramidates.

Molecular Formula C2H8NO2P
Molecular Weight 109.06 g/mol
CAS No. 15901-11-8
Cat. No. B093222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminomethyl(methyl)phosphinic acid
CAS15901-11-8
Synonyms(Aminomethyl)methylphosphinic acid
Molecular FormulaC2H8NO2P
Molecular Weight109.06 g/mol
Structural Identifiers
SMILESCP(=O)(C[NH3+])[O-]
InChIInChI=1S/C2H8NO2P/c1-6(4,5)2-3/h2-3H2,1H3,(H,4,5)
InChIKeyQLAUIXHXGPSZQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aminomethyl(methyl)phosphinic acid (CAS 15901-11-8): A Phosphinic Bioisostere for Procurement in Urease-Targeted Discovery and Metal-Complexation Research


Aminomethyl(methyl)phosphinic acid (CAS 15901-11-8) is a low-molecular-weight organophosphorus compound (C₂H₈NO₂P, MW 109.06) belonging to the P-methyl phosphinic acid class [1]. It functions as a phosphorus-based glycine bioisostere, characterized by a hydrolytically stable phosphorus-carbon (P–C) bond, which distinguishes it from labile P–N bonded phosphoramidates [2]. Its core scaffold serves as a validated lead structure for competitive, reversible inhibitors of bacterial ureases, with a measured Ki of 340 μM against Bacillus pasteurii urease [2][3].

Why Aminomethyl(methyl)phosphinic acid Cannot Be Substituted by Generic Phosphonic or Phosphinic Analogs in Urease-Targeted Research


While in-class P-methyl phosphinic acids may appear interchangeable, minor structural modifications to the aminomethyl(methyl)phosphinic acid scaffold cause substantial, quantifiable shifts in target affinity and metal-coordination behavior that cannot be predicted by structural similarity alone. Simple N-methylation improves urease inhibition by over an order of magnitude (Ki 340 μM → 18 μM), and the corresponding N,N-dimethyl phosphinate analog is 530-fold more potent (Ki = 0.62 μM) than the parent phosphonic acid scaffold (Ki = 314 μM) [1][2]. Similarly, metal complex stability constants for the P-methyl analog are lower than those of the unsubstituted phosphinic acid, demonstrating that the methyl substituent on phosphorus is not inert and directly modulates chelation strength [3]. These data, detailed below, underscore that generic substitution risks undermining target engagement and reproducibility in urease inhibition and metal-coordination studies.

Quantitative Differentiation Evidence for Aminomethyl(methyl)phosphinic acid (CAS 15901-11-8) Relative to Closest Analogs


Urease Inhibition Potency: P-Methyl Phosphinate Scaffold Outperforms Phosphonate Analog by >500-Fold

The N,N-dimethyl derivative of aminomethyl(methyl)phosphinic acid (target compound scaffold) displays a Ki of 0.62 μM against Bacillus pasteurii urease, whereas the structurally analogous N,N-dimethyl aminomethylphosphonic acid exhibits a Ki of 13 μM — a 21-fold difference in potency favoring the P-methyl phosphinate scaffold [1]. When compared to the unsubstituted parent aminomethylphosphonic acid (Ki = 314 μM), the P-methyl phosphinate scaffold's N,N-dimethyl derivative is approximately 530-fold more potent [1]. These data demonstrate that the P-methyl phosphinate core provides a decisive advantage for optimizing urease affinity.

Urease inhibition Anti-virulence Helicobacter pylori

Intrinsic Urease Affinity: P-Methyl Phosphinate Parent Outperforms Clinical Urease Inhibitor Acetohydroxamic Acid

The N,N-dimethyl aminomethyl(methyl)phosphinic acid derivative (Ki = 0.62 μM) exhibits approximately 37-fold higher intrinsic affinity for bacterial urease compared to the clinically established urease inhibitor acetohydroxamic acid (AHA), which has a reported Ki of 23 μM against H. pylori urease [1][2]. Even the unsubstituted parent aminomethyl(methyl)phosphinic acid (Ki = 340 μM against B. pasteurii) provides a starting point that, with simple N-functionalization, surpasses AHA by more than an order of magnitude [1][2].

Urease inhibition Anti-virulence therapy Enzyme kinetics

Metal-Complexation Selectivity: P-Methyl Substitution Attenuates Stability Constants Relative to Unsubstituted Phosphinic Analog

In a systematic pH-metric study, aminomethyl(methyl)phosphinic acid (R = Me) exhibited lower complex stability constants with Co²⁺, Ni²⁺, and Cu²⁺ compared to the unsubstituted aminomethylphosphinic acid (R = H) [1]. The R = H compound (HL¹) shows anomalously high values attributable to better deformability of the PHO₂⁻ group and its superior ability to form chelate rings, whereas the P-methyl substituent (HL²) reduces this flexibility and yields lower log β values [1]. The stability constant order follows R = H > Ph > Me ≈ Buᵗ for most metal ions, with the R = Me compound clustering with the bulky tert-butyl analog rather than the unsubstituted parent [1].

Metal chelation Coordination chemistry Nickel binding

Hydrolytic Stability: Intact After 30 Days in Aqueous Conditions, Enabling Long-Term Biological Assay Reliability

Selected N-substituted derivatives of aminomethyl(methyl)phosphinic acid were confirmed to be hydrolytically stable over a period of 30 days in aqueous solution as monitored by ³¹P NMR spectroscopy [1]. This stability arises from the covalent carbon-to-phosphorus (P–C) bond, which replaces the hydrolytically labile P–N bonds found in phosphorodiamidate-based urease inhibitors (e.g., phenyl phosphordiamidate, Ki* = 0.6 nM but requiring hydrolysis to release the active inhibitor) [2]. While phosphoramidates achieve higher absolute potency, their instability in solution introduces assay variability and limits shelf life; the target compound's P–C bond provides a stable, ready-to-use inhibitor scaffold [1][2].

Chemical stability Assay reproducibility Hydrolysis resistance

Scaffold Derivatizability: Simple N-Methylation of Aminomethyl(methyl)phosphinic Acid Improves Urease Affinity by 19-Fold

Substituting one amine hydrogen of aminomethyl(methyl)phosphinic acid with a methyl group yields N-methylaminomethyl(methyl)phosphinic acid, which exhibits a Ki of 18 μM against B. pasteurii urease — a 19-fold improvement over the parent compound (Ki = 340 μM) [1]. Further N,N-dimethylation produces an even more dramatic improvement to Ki = 0.62 μM (~550-fold total improvement from parent) [2]. This progressive, quantifiable SAR demonstrates that the P-methyl phosphinate scaffold is highly amenable to systematic derivatization with predictable affinity gains, unlike the phosphonic acid scaffold where N,N-dimethylation yields only a ~24-fold improvement (Ki = 314 μM → 13 μM) [2].

Structure-activity relationship Medicinal chemistry Lead optimization

Whole-Cell Anti-Ureolytic Activity Validated in Pathogenic Proteus Mirabilis Model

N-methyl and N,N-dimethyl derivatives of aminomethyl(methyl)phosphinic acid demonstrated high efficiency in suppressing ureolytic activity in whole-cell assays using the pathogenic Proteus mirabilis CCM 1944 strain, with inhibition values in the low micromolar range comparable to their cell-free enzyme Ki values [1]. This confirms that the P-methyl phosphinate scaffold retains target engagement and membrane permeability in a living pathogenic bacterium — a critical translational bridge that many in vitro enzyme inhibitors fail to achieve. The corresponding phosphonic acid derivatives showed consistently weaker whole-cell activity, consistent with their higher Ki values [1].

Whole-cell assay Pathogenic bacteria Urease virulence factor

High-Impact Procurement Scenarios for Aminomethyl(methyl)phosphinic acid (CAS 15901-11-8)


Medicinal Chemistry: Starting Scaffold for Competitive Bacterial Urease Inhibitor Lead Optimization

As a validated lead compound with a measured Ki of 340 μM against B. pasteurii urease and demonstrated >500-fold affinity gains achievable through simple N-alkylation, aminomethyl(methyl)phosphinic acid serves as the core scaffold for structure-based design of anti-virulence agents targeting ureolytic pathogens (H. pylori, Proteus mirabilis) [1]. Its P–C bond ensures stability during multi-step derivatization and long-term storage, distinguishing it from phosphoramidate prodrugs [1][2].

Bioinorganic Chemistry: Phosphinic Glycine Bioisostere for Controlled Metal-Chelation Studies

The P-methyl substituent on aminomethyl(methyl)phosphinic acid attenuates metal-binding affinity relative to the unsubstituted phosphinic analog (R = H), providing a tunable chelation profile with Coᴵᴵ, Niᴵᴵ, and Cuᴵᴵ [1]. This property is particularly relevant for designing selective nickel-binding probes that avoid over-tight chelation at dinuclear metalloenzyme active sites, where the R = H analog would bind too strongly.

Environmental Analysis: Reference Standard for Phosphinic Acid Metabolite Identification and Quantification

As a structurally distinct phosphinic acid metabolite (C₂H₈NO₂P, MW 109.06) that can be chromatographically resolved from the more abundant phosphonic acid degradation product AMPA (aminomethylphosphonic acid, MW 111.04), this compound serves as an analytical reference standard for environmental fate studies of organophosphorus agrochemicals where differentiation between phosphinic and phosphonic acid degradation pathways is required [1].

Chemical Biology: Stable Transition-State Analog Probe for Urease Mechanistic Studies

The aminomethyl(methyl)phosphinic acid scaffold was designed as an extended transition-state analog of the tetrahedral intermediate in enzymatic urea hydrolysis, with molecular modeling confirming hydrogen-bonding interactions with active-site residues HisR323 and AlaR366 [1]. Its 30-day aqueous stability confirmed by ³¹P NMR [2] makes it suitable for prolonged co-crystallization trials and kinetic studies requiring consistent inhibitor concentration over extended periods.

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